

Pimasertib: A Technical Guide to a Selective MEK1/2 Inhibitor

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Compound of Interest

Compound Name: *Pimasertib*

Cat. No.: *B605615*

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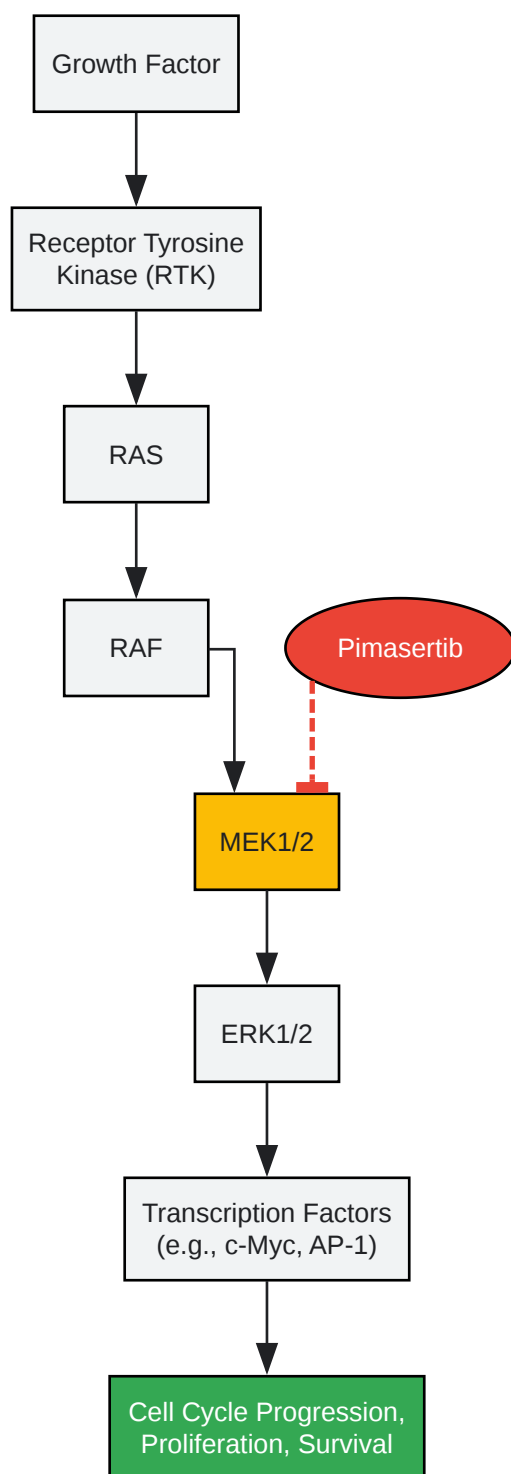
For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimasertib (MSC1936369B/AS703026) is an orally bioavailable, potent, and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are frequently activated in various human cancers, making them a key therapeutic target. This document provides a comprehensive technical overview of **pimasertib**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Mechanism of Action

Pimasertib is an ATP non-competitive inhibitor that binds to an allosteric site on MEK1/2.^[1] This binding prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), the downstream effectors of MEK1/2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of signaling pathways that control cell proliferation, differentiation, and survival.^[2] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that is often constitutively activated in cancer through mutations in upstream components like BRAF and NRAS.^[1] By targeting MEK1/2, **pimasertib** effectively blocks this aberrant signaling, leading to anti-tumor activity in preclinical models and clinical settings.^{[1][3]}



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Pimasertib inhibits the RAS/RAF/MEK/ERK signaling pathway.

Preclinical Data

In Vitro Activity

Pimasertib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the RAS/RAF/MEK/ERK pathway.

Cell Line	Cancer Type	IC50 (nM)	Reference
INA-6	Multiple Myeloma	10	[4]
U266	Multiple Myeloma	5	[4]
H929	Multiple Myeloma	200	[4]
Pimasertib-sensitive	Lung and Colon Cancer	1	[2]
OAW42	Mucinous Ovarian Carcinoma	>20,000	[5]

In Vivo Activity

In xenograft models, orally administered **pimasertib** has shown significant tumor growth inhibition.

Tumor Model	Dosing Regimen	Outcome	Reference
H929 (Multiple Myeloma)	15 or 30 mg/kg, orally, twice daily	Significant tumor growth inhibition	[4]
K-ras mutant Colorectal	10 mg/kg, orally	Tumor growth inhibition	[4]
DLBCL Xenografts	Combination with ibrutinib	Confirmed synergistic activity	[6]

Clinical Data

Pharmacokinetics

Pimasertib exhibits favorable pharmacokinetic properties with high oral bioavailability.

Parameter	Value	Reference
Absolute Bioavailability	73%	[7]
Median Time to Max Concentration (Tmax)	1.5 hours	[1]
Apparent Terminal Half-life (t _{1/2})	5 hours (once daily dosing)	[1]
Geometric Mean Total Body Clearance	45.7 L/h	[7]
Geometric Mean Volume of Distribution	229 L	[7]
Recommended Phase II Dose (RP2D)	60 mg twice daily	[1]

Clinical Efficacy

Pimasertib has demonstrated clinical activity as a monotherapy and in combination with other agents in various advanced solid tumors.

Phase I Monotherapy in Advanced Solid Tumors (NCT00982865) - Melanoma Cohort[1]

Efficacy Endpoint	Value (N=89)
Objective Response Rate (ORR)	12.4%
- Complete Response (CR)	1 (1.1%)
- Partial Response (PR)	10 (11.2%)
Stable Disease (SD)	46 (51.7%)

Of the 11 responders, 9 had tumors with BRAF and/or NRAS mutations.[1] In patients with ocular melanoma (n=13), the best overall response was 1 partial response and 11 with stable disease.[1]

Phase II in NRAS-Mutated Cutaneous Melanoma (NCT01693068) - **Pimasertib** vs. Dacarbazine^[2]

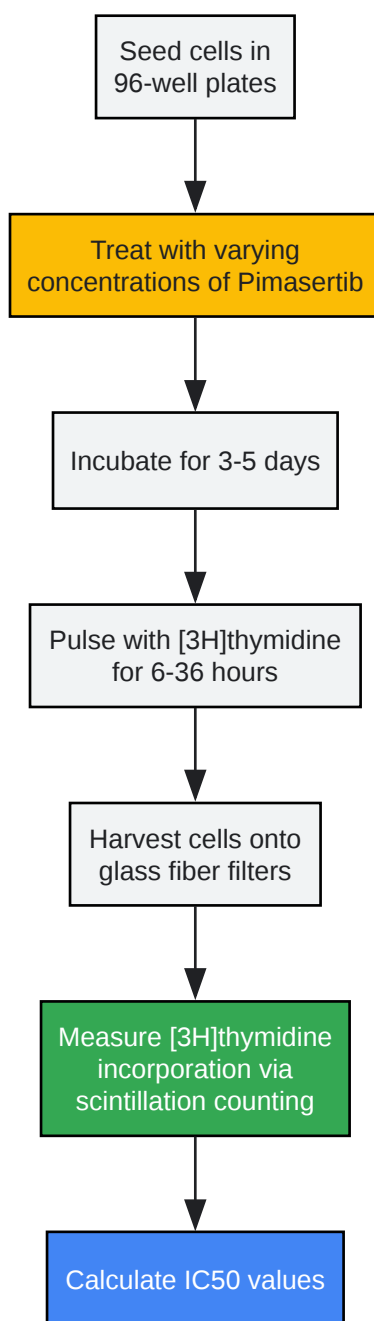
Efficacy Endpoint	Pimasertib (N=130)	Dacarbazine (N=64)	p-value
Median Progression-Free Survival (PFS)	13 weeks	7 weeks	0.0022
Objective Response Rate (ORR)	27%	14%	0.0453
Disease Control Rate (DCR)	65%	45%	0.0106
Median Overall Survival (OS)	9 months	11 months	-

64% of patients in the dacarbazine arm crossed over to receive **pimasertib** upon progression.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of **pimasertib** using a [³H]thymidine incorporation assay.



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Workflow for an in vitro cell proliferation assay.

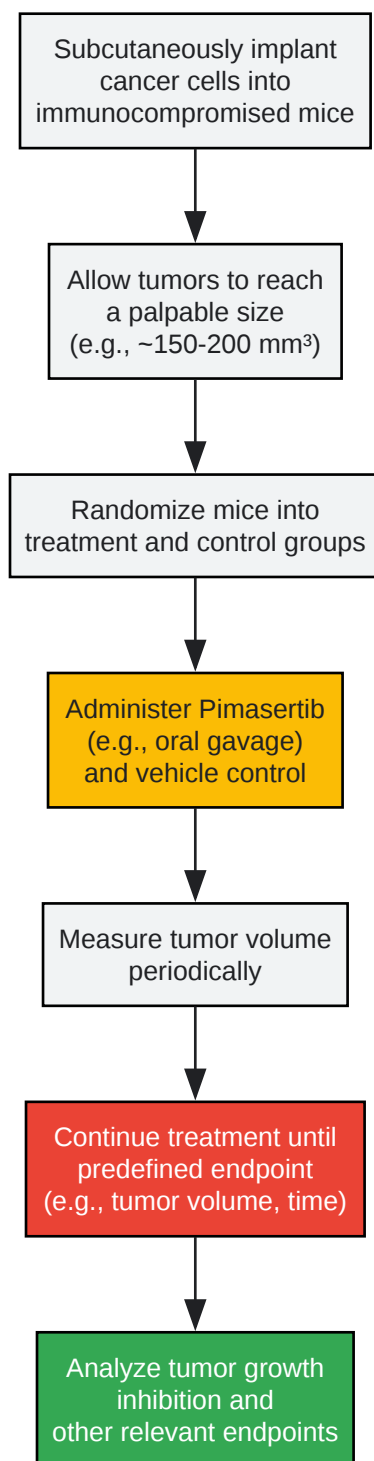
Methodology:

- Cell Seeding: Plate cells (e.g., 1×10^4 cells/well for cell lines) in 96-well microtiter plates in the appropriate growth medium.

- **Compound Addition:** The following day, add serial dilutions of **pimasertib** to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.
- **Radiolabeling:** Add [³H]thymidine (e.g., 0.5-2.0 µCi/well) to each well and incubate for an additional 6 to 36 hours.
- **Harvesting:** Harvest the cells onto glass fiber filters using a cell harvester.
- **Scintillation Counting:** Measure the amount of incorporated [³H]thymidine using a beta-scintillation counter.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the **pimasertib** concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **pimasertib** in a subcutaneous xenograft mouse model.



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Workflow for an in vivo xenograft tumor model study.

Methodology:

- **Cell Preparation and Implantation:** Harvest cancer cells and resuspend them in an appropriate medium (e.g., a 1:1 mixture of Matrigel and PBS). Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
- **Tumor Growth and Randomization:** Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
- **Drug Administration:** Prepare **pimasertib** in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose with 0.25% Tween-20). Administer **pimasertib** orally via gavage at the desired dose and schedule (e.g., 15-30 mg/kg, once or twice daily). The control group receives the vehicle only.
- **Tumor Measurement:** Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: $V = 0.52 \times L \times W^2$, where L is the longest diameter and W is the shortest diameter.
- **Endpoint and Analysis:** Continue the treatment until a predefined endpoint is reached, such as a specific tumor volume or study duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of **pimasertib**.

Conclusion

Pimasertib is a selective MEK1/2 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor activity in both preclinical models and clinical trials. Its favorable pharmacokinetic profile and oral bioavailability make it a promising therapeutic agent, particularly for cancers with activating mutations in the RAS/RAF/MEK/ERK pathway. The data and protocols presented in this guide provide a valuable resource for the continued investigation and development of **pimasertib** and other MEK inhibitors in oncology.

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